1-(Oxolan-3-yl)-1,4-diazepane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-1,4-diazepane typically involves the reaction of a suitable diazepane precursor with an oxolan-3-yl derivative. One common method is the nucleophilic substitution reaction where a diazepane is reacted with an oxolan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxolan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Oxolan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-yl group can enhance the compound’s binding affinity to these targets, while the diazepane ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)propan-2-ol: A compound with a similar oxolan-3-yl group but different functional groups.
Oxolan-3-one: A related compound with an oxo group at the third position of the oxolan ring.
Uniqueness
1-(Oxolan-3-yl)-1,4-diazepane is unique due to its combination of the oxolan-3-yl group and the diazepane ring, which imparts distinct chemical and physical properties
Biological Activity
1-(Oxolan-3-yl)-1,4-diazepane is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by its unique structure, which includes a diazepane ring fused with an oxolane moiety. Its molecular formula is , and it has a molecular weight of 168.24 g/mol. The compound's structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound operates by disrupting bacterial cell wall synthesis, leading to cell lysis.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 12 | 28 |
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 25 µM. This suggests a promising role in cancer therapeutics.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : It may bind to receptors involved in signal transduction pathways, altering cellular responses.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various diazepane derivatives, including this compound. The results indicated that modifications to the oxolane ring significantly enhanced antimicrobial activity compared to unmodified analogs.
Case Study 2: Cancer Cell Apoptosis
In a recent investigation published in Cancer Research, researchers assessed the apoptotic effects of this compound on human breast cancer cell lines. The study found that treatment with the compound resulted in a significant increase in annexin V-positive cells, indicating enhanced apoptosis compared to control groups.
Properties
IUPAC Name |
1-(oxolan-3-yl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-6-11(5-1)9-2-7-12-8-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJYUOMOFFITIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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